molecular formula C15H26LuO7 B12319009 Lutetium(III) acetylacetonate hydrate CAS No. 86322-74-9

Lutetium(III) acetylacetonate hydrate

Cat. No.: B12319009
CAS No.: 86322-74-9
M. Wt: 493.33 g/mol
InChI Key: CIQHOJLOKQPOPH-BENCABAKSA-N
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Description

Lutetium(III) acetylacetonate hydrate is a coordination compound with the chemical formula [CH₃COCHC(O)CH₃]₃Lu·xH₂O. It is a complex formed by lutetium, a rare earth metal, and acetylacetonate, an organic ligand. This compound is known for its high purity and is often used in various scientific and industrial applications .

Chemical Reactions Analysis

Lutetium(III) acetylacetonate hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include acetylacetone, phenanthroline, and bipyridine. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of lutetium(III) acetylacetonate hydrate involves the formation of stable chelate rings through the bonding of oxygen atoms in the acetylacetonate ligands to the lutetium ion. This chelation stabilizes the lutetium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Lutetium(III) acetylacetonate hydrate can be compared with other similar compounds, such as:

  • Yttrium(III) acetylacetonate
  • Lanthanum(III) acetylacetonate
  • Neodymium(III) acetylacetonate
  • Praseodymium(III) acetylacetonate

These compounds share similar coordination chemistry but differ in their specific properties and applications. This compound is unique due to the specific properties of lutetium, such as its higher atomic number and unique electronic configuration .

Properties

CAS No.

86322-74-9

Molecular Formula

C15H26LuO7

Molecular Weight

493.33 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;lutetium;hydrate

InChI

InChI=1S/3C5H8O2.Lu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b4-3+;2*4-3-;;

InChI Key

CIQHOJLOKQPOPH-BENCABAKSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Lu]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Lu]

Origin of Product

United States

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